Pyrazine-2,3,5,6-tetracarbonitrile

Übersicht

Beschreibung

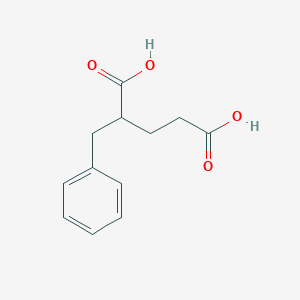

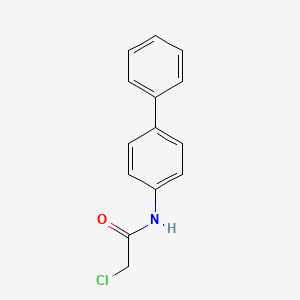

Pyrazine-2,3,5,6-tetracarbonitrile is a compound with the molecular formula C8N6 . It is a member of pyrazines and an alkaloid .

Synthesis Analysis

There are several methods for the synthesis of this compound. For instance, it has been used in the synthesis of 3D Alkali–Lanthanide Heterometal–Organic Frameworks . Another method involves reacting it with various alkali metals . An easy route for its synthesis has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen-containing six-membered heterocyclic ring . Its molecular weight is 180.13 g/mol . The compound has a topological polar surface area of 121 Ų .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the formation of mononuclear and dinuclear species when reacted with first-row transition metal ions . It has also been used in the synthesis of nitrogen-rich ionic derivatives with potential applications in novel propellant systems .Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.13 g/mol . It has a topological polar surface area of 121 Ų . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Fluorescence and Antimicrobial Activity : Pyrazine-2,3-dicarbonitriles have been synthesized with the inclusion of alkyl isocyanides and aryl/alkyl carbonyl chlorides, revealing promising antibacterial and antifungal activities. They exhibit distinct UV–Vis spectral features with absorption peaks around 267, 303, and 373 nm (Al‐Azmi & John, 2022).

Electrochemical Applications

- Electrocatalytic Oxidation Studies : Pyrazine-di-N-oxides, including variants of Pyrazine-2,3,5,6-tetracarbonitrile, have been studied for their role in the electrooxidation of isopropyl alcohol. The research focuses on their behavior at different electrodes and the effects of alcohol on their electrochemical properties (Kulakovskaya et al., 2017).

Structural Studies

- Crystal Structure Analysis : The crystal structures of Pyrazine-2,3,5,6-tetracarboxamide derivatives have been analyzed, providing insights into their molecular linkages and network structures. This helps in understanding the physical and chemical characteristics of these compounds (Cati & Stoeckli-Evans, 2017).

Synthesis of Derivatives

- Synthesis of Aza-Phthalocyanines : Research on pyrazine derivatives, including Pyrazine-2,3-dicarbonitriles, has led to the synthesis of aza-phthalocyanines with well-defined spectral properties. These derivatives have potential applications in various fields like dyes and pigments (Kobak et al., 2010).

Wirkmechanismus

Target of Action

It’s known that pyrazine derivatives can have a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Pyrazine-containing therapeutic agents have been found to reversibly inhibit the 26s proteasome, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival .

Pharmacokinetics

The pharmacokinetic properties of Pyrazine-2,3,5,6-tetracarbonitrile include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound has a log Kp (skin permeation) of -7.41 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 0.14 , suggesting it has some degree of lipid solubility.

Result of Action

Given its potential inhibitory effects on the 26s proteasome , it could be inferred that it may lead to the accumulation of unwanted or misfolded proteins in cells, thereby affecting cellular function.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility can be affected by the solvent used . It is also worth noting that the compound has been used in the synthesis of metal-organic frameworks, suggesting that its reactivity and stability could be influenced by the presence of certain metal ions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyrazine-2,3,5,6-tetracarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHLAVUPSKBRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306163 | |

| Record name | Pyrazinetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33420-37-0 | |

| Record name | Pyrazinetetracarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

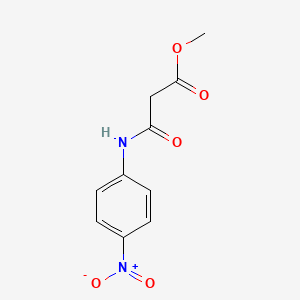

![4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B3051318.png)